
1-Octylglycerol
Übersicht
Beschreibung
1-Octylglycerol is an alkylglycerol.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Properties
1-Octylglycerol has been identified as a potent antimicrobial agent. It effectively inactivates sexually transmitted bacterial pathogens like Neisseria gonorrhoeae, Streptococcus agalactiae, and Haemophilus ducreyi, while sparing the normal vaginal flora, such as Lactobacillus. This selective antimicrobial activity suggests its potential use as a microbicide candidate for sexual health applications (Moncla et al., 2008).
2. Microbicide Formulation for HIV Prevention
Research into developing liposome microbicide formulations for vaginal delivery of this compound (OG) has shown promise in HIV prevention. OG formulated in liposomes demonstrated significant in vitro activity against pathogens like Neisseria gonorrhoeae, HSV-1, HSV-2, and HIV-1. This formulation also showed minimal toxicity, highlighting its potential as a safe and effective microbicide product (Wang et al., 2012).
3. Chemical Industry Applications
1-Octanol, derived from this compound, is valuable in the chemical industry, where it is used as a plasticizer, a precursor in the production of linear low-density polyethylene (LLDPE), and as a growth inhibitor of tobacco plant suckers. Due to its diverse applications and high price, there is significant interest in sustainable production of 1-octanol via engineered microbes (Lozada et al., 2020).
4. Liposome Drug Delivery Systems
This compound, being amphiphilic, has been explored for its potential to assemble into bilayer vesicles, known as Algosomes, which can be applied as carriers for drugs. The formation and characterization of these vesicles indicate their suitability for drug delivery applications (Gopinath et al., 2002).
5. Anticancer Activity
Studies on 1-O-alkylglycerols (AKG), including this compound, show that they possess anticancer activity. For example, AKG extracted from marine organisms like the crab Paralithodes camtschaticus and the skate Bathyraja parmifera demonstrated anticancer effects on human melanoma cells. This suggests potential therapeutic applications of this compound and related compounds in cancer treatment (Latyshev et al., 2019).
Eigenschaften
Molekularformel |
C11H24O3 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(2S)-3-octoxypropane-1,2-diol |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
GUPXYSSGJWIURR-NSHDSACASA-N |
Isomerische SMILES |
CCCCCCCCOC[C@H](CO)O |
Kanonische SMILES |
CCCCCCCCOCC(CO)O |
Synonyme |
1-O-octyl-sn-glycerol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
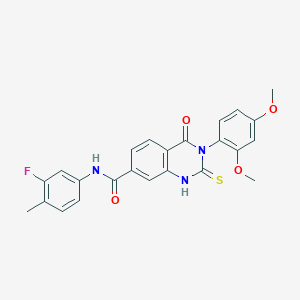
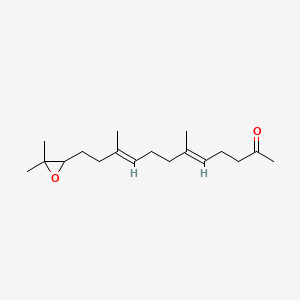

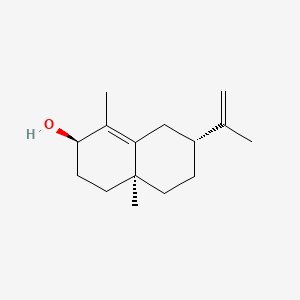
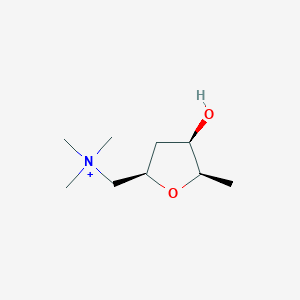

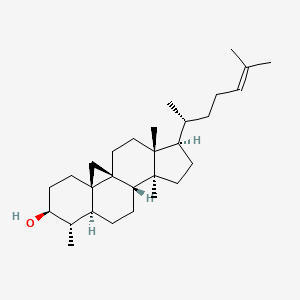
![2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1254319.png)



![[(2,6-Dimethylphenyl)carbamoyl]formic acid](/img/structure/B1254331.png)
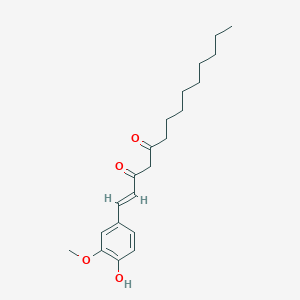
![8a-Ethyl-7,8,8a,9,10,11-hexahydroindolizino[8,1-ef][1]benzoazonine-6(5H),11-dione](/img/structure/B1254334.png)
